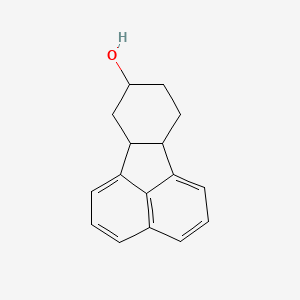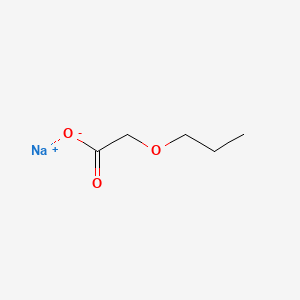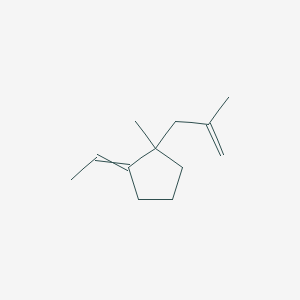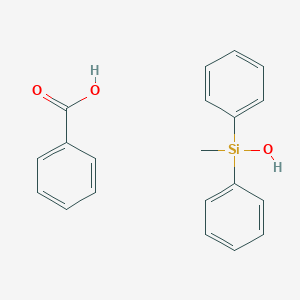
Benzoic acid;hydroxy-methyl-diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;hydroxy-methyl-diphenylsilane is a compound that combines the properties of benzoic acid and hydroxy-methyl-diphenylsilane Benzoic acid is a well-known aromatic carboxylic acid, while hydroxy-methyl-diphenylsilane is a silicon-containing organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;hydroxy-methyl-diphenylsilane typically involves the reaction of benzoic acid with hydroxy-methyl-diphenylsilane under specific conditions. One common method is the esterification reaction, where benzoic acid reacts with hydroxy-methyl-diphenylsilane in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;hydroxy-methyl-diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, while the silicon-containing part can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution can use reagents like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Benzoic acid;hydroxy-methyl-diphenylsilane has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: It can be employed in studies involving silicon-based biomolecules and their interactions with biological systems.
Medicine: Research on the compound’s potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: The compound is utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of benzoic acid;hydroxy-methyl-diphenylsilane involves its interaction with specific molecular targets and pathways. The benzoic acid moiety can interact with enzymes and proteins, while the silicon-containing part can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Benzoic acid;hydroxy-methyl-diphenylsilane can be compared with other similar compounds, such as:
Benzoic acid: A simple aromatic carboxylic acid with well-known properties and applications.
Diphenylsilane: A silicon-containing compound with different reactivity and applications compared to this compound.
Hydroxy-methyl-diphenylsilane: A compound with similar silicon-containing structure but without the benzoic acid moiety.
Propiedades
Número CAS |
81851-79-8 |
|---|---|
Fórmula molecular |
C20H20O3Si |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
benzoic acid;hydroxy-methyl-diphenylsilane |
InChI |
InChI=1S/C13H14OSi.C7H6O2/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13;8-7(9)6-4-2-1-3-5-6/h2-11,14H,1H3;1-5H,(H,8,9) |
Clave InChI |
CRRUKAHAPJJXGL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


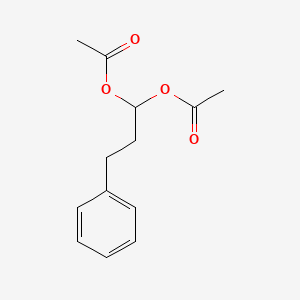
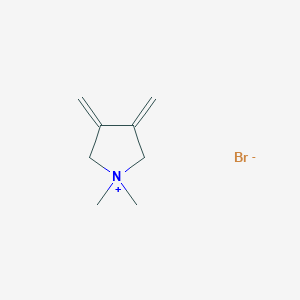
![1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14418098.png)
![2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B14418104.png)
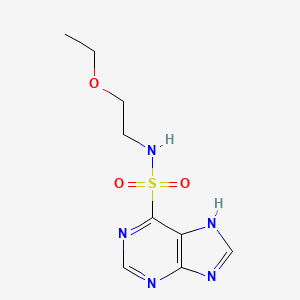
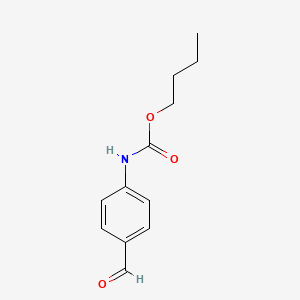
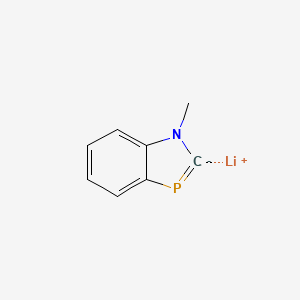
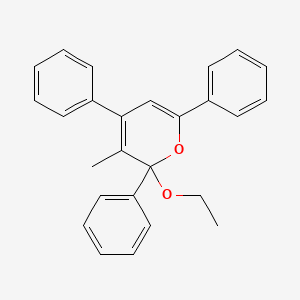
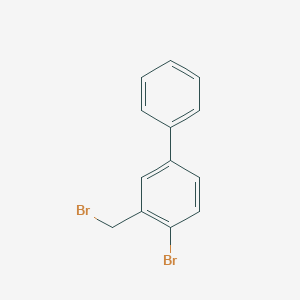
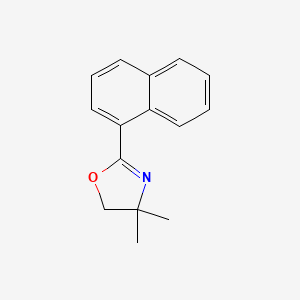
![1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one](/img/structure/B14418138.png)
